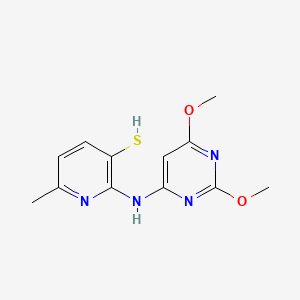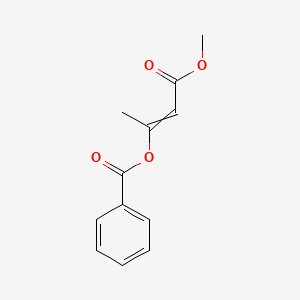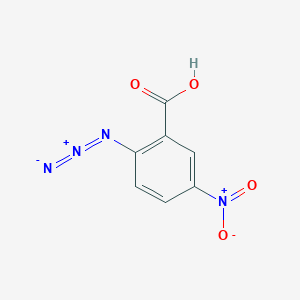
3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is a complex organic compound that belongs to the class of pyridinethiols. These compounds are characterized by the presence of a pyridine ring bonded to a thiol group. The specific structure of this compound includes additional functional groups such as dimethoxy and pyrimidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the thiol group and other functional groups. Common reagents used in these reactions include pyridine derivatives, thiolating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions may target the pyrimidinyl or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group may yield disulfides, while substitution reactions may introduce new functional groups to the pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinethiol: A simpler analog with a pyridine ring and a thiol group.
6-Methyl-2-pyridinethiol: Similar structure but lacks the dimethoxy and pyrimidinyl groups.
2,4-Dimethoxy-6-pyrimidinylamine: Contains the pyrimidinyl and dimethoxy groups but lacks the pyridine and thiol components.
Uniqueness
“3-Pyridinethiol, 2-((2,4-dimethoxy-6-pyrimidinyl)amino)-6-methyl-” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
55740-62-0 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-[(2,6-dimethoxypyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C12H14N4O2S/c1-7-4-5-8(19)11(13-7)14-9-6-10(17-2)16-12(15-9)18-3/h4-6,19H,1-3H3,(H,13,14,15,16) |
InChI Key |
PUSBZEZQSRLMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)


![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)


![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)

![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)


![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
